5-Iodo-3,6-dimethylpyridin-2(1H)-one
Description
5-Iodo-3,6-dimethylpyridin-2(1H)-one is a pyridinone derivative characterized by a six-membered nitrogen-containing heterocyclic core substituted with iodine at position 5 and methyl groups at positions 3 and 5. The iodine and methyl substituents may influence its physicochemical properties and biological interactions, making it a candidate for further pharmacological exploration.
Properties
Molecular Formula |
C7H8INO |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
5-iodo-3,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8INO/c1-4-3-6(8)5(2)9-7(4)10/h3H,1-2H3,(H,9,10) |
InChI Key |
XTTFLIKXWAIWSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(NC1=O)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3,6-dimethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the iodination of 3,6-dimethyl-2-pyridone using iodine or an iodine-containing reagent under specific reaction conditions. The reaction typically requires a solvent such as acetic acid or chloroform and may be catalyzed by a base like potassium carbonate.
Another approach involves the cyclization of appropriate precursors, such as 3,6-dimethyl-2-pyridone derivatives, in the presence of an iodine source. This method may involve the use of palladium catalysts and microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production of 5-Iodo-3,6-dimethylpyridin-2(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may involve the removal of the iodine atom or the reduction of the pyridone ring.
Substitution: The iodine atom at the 5th position can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3), sodium methoxide (NaOMe), or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridone derivatives.
Scientific Research Applications
5-Iodo-3,6-dimethylpyridin-2(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving iodine-containing compounds.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Mechanism of Action
The mechanism of action of 5-Iodo-3,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The iodine atom in the compound may play a crucial role in its biological activity, potentially through the formation of reactive intermediates or by facilitating binding to target proteins. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyridinone Derivatives
The target compound shares structural similarities with several iodinated and methyl-substituted pyridinones, which differ in substituent positions and functional groups:
Key Structural Comparisons:
- 5-Iodo-3,6-dimethylpyridin-2(1H)-one: Features a pyridinone core with iodine (position 5) and two methyl groups (positions 3 and 6).
- 2-Hydroxy-5-iodopyridine (CAS 13472-79-2) : Contains a hydroxyl group at position 2 and iodine at position 5 but lacks methyl substituents .
- 5-Iodo-1-methylpyridin-2(1H)-one (CAS 60154-05-4) : Substituted with iodine (position 5) and a single methyl group at position 1 .
- PYR (1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one): Includes 3,6-dimethylpyridinone core but incorporates chlorophenyl groups instead of iodine, linked via an -NH- moiety .
Functional Implications:
- The iodine atom in the target compound may enhance electrophilicity and intermolecular interactions compared to chlorophenyl or hydroxyl groups in analogs.
- Methyl groups at positions 3 and 6 likely increase steric hindrance and hydrophobicity relative to 1-methyl or hydroxyl-substituted derivatives.
Comparative Analysis of Physicochemical Properties
The table below summarizes key physicochemical properties of the target compound and its analogs:
*Note: Data for 5-Iodo-3,6-dimethylpyridin-2(1H)-one are inferred based on structural analysis.
Key Observations:
- Molecular Weight : The target compound has a higher molar mass (249.05 g/mol) than simpler analogs like 2-hydroxy-5-iodopyridine (221.00 g/mol) due to additional methyl groups.
- Solubility : The hydroxyl group in 2-hydroxy-5-iodopyridine likely improves aqueous solubility compared to methylated derivatives.
- Thermal Stability : The reported melting point of 192–196°C for 2-hydroxy-5-iodopyridine suggests moderate thermal stability, which may differ in methyl-substituted analogs due to altered crystal packing.
Antifungal Activity:
- PYR (3,6-dimethylpyridinone derivative) exhibits antifungal activity against Candida albicans (MIC₅₀ = 8 µg/mL) . Its efficacy is attributed to the combination of the pyridinone core, -NH- linker, and para-chlorophenyl substituents.
- Comparison with Target Compound : The absence of aromatic chlorophenyl groups in the target compound may reduce antifungal potency. However, iodine’s electron-withdrawing effects could modulate interactions with fungal enzymes or membranes.
Biomedical Potential:
- Dihydropyrimidinones (e.g., 3,4-dihydropyrimidin-2(1H)-ones) are explored for antiviral, anticancer, and anti-inflammatory applications . While distinct from pyridinones, their success underscores the therapeutic relevance of nitrogen-containing heterocycles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
